molecular formula C10H14N2O3 B2795480 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine CAS No. 1211798-60-5

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine

Cat. No.: B2795480
CAS No.: 1211798-60-5
M. Wt: 210.233
InChI Key: PZENUFGSLFDNNF-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine is a heterocyclic compound that contains both an oxazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with 2-methylmorpholine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxazole derivatives

    Reduction: Reduced morpholine derivatives

    Substitution: Substituted oxazole compounds

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)piperidine
  • 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)pyrrolidine
  • 2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)azetidine

Uniqueness

2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine is unique due to the presence of both an oxazole and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-methylmorpholin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-5-9(15-11-7)10(13)12-3-4-14-8(2)6-12/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZENUFGSLFDNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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